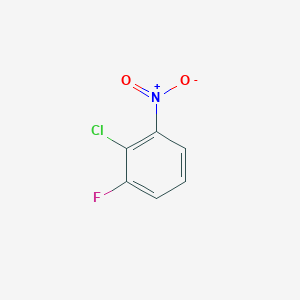

2-Chloro-3-fluoronitrobenzene

Description

Overview of Halogenated Aromatic Compounds in Organic Synthesis

Halogenated aromatic compounds are organic molecules where one or more hydrogen atoms on an aromatic ring have been replaced by a halogen. These compounds are pivotal intermediates in organic synthesis. The carbon-halogen bond, depending on the specific halogen, can be strategically cleaved or can activate the aromatic ring for various transformations. They are frequently employed in cross-coupling reactions, nucleophilic aromatic substitution, and as precursors for organometallic reagents. The introduction of a halogen atom can significantly alter the electronic properties and reactivity of the aromatic ring. quora.com

Significance of Nitro Groups in Aromatic Systems

The nitro group (NO₂) is a powerful electron-withdrawing group, a characteristic that profoundly influences the reactivity of the aromatic ring to which it is attached. lumenlearning.combritannica.com This strong deactivating effect makes the benzene (B151609) ring less susceptible to electrophilic aromatic substitution, directing incoming electrophiles to the meta position. lumenlearning.comrsc.org Conversely, the nitro group strongly activates the ring towards nucleophilic aromatic substitution, particularly at the ortho and para positions, by stabilizing the negatively charged intermediate (a Meisenheimer complex). quora.com Furthermore, the nitro group itself can be readily reduced to an amino group, providing a gateway to a vast range of further chemical modifications. britannica.comontosight.ai

Positioning of Halogen and Nitro Substituents and Their Electronic Effects

The relative positions of halogen and nitro substituents on a benzene ring create a nuanced electronic environment that governs the molecule's reactivity. Both halogens and nitro groups are electron-withdrawing via the inductive effect due to their high electronegativity. msu.edu However, halogens possess lone pairs of electrons that can be donated to the aromatic ring through resonance, a +M effect, which can partially counteract their inductive withdrawal. quora.com This resonance effect directs incoming electrophiles to the ortho and para positions.

In the case of 2-Chloro-3-fluoronitrobenzene, the molecule features a nitro group, a chlorine atom, and a fluorine atom on adjacent carbons. The powerful electron-withdrawing nature of the nitro group dominates the electronic landscape of the ring. d-nb.info Both the chlorine and fluorine atoms also contribute to the electron-deficient nature of the ring through their inductive effects. The fluorine atom, being more electronegative than chlorine, exerts a stronger inductive pull. The interplay of these electronic effects makes the aromatic ring highly susceptible to nucleophilic attack.

Historical Context of this compound in Chemical Research

The development of fluorinated organic compounds has been a significant area of research, with a historical progression in the methods used for their synthesis. beilstein-journals.org The introduction of fluorine into aromatic rings, often through halogen exchange (Halex) reactions, has been a key focus. google.comresearchgate.net While specific historical details on the first synthesis of this compound are not extensively documented in readily available literature, its emergence is tied to the broader advancements in the synthesis of fluorinated and halogenated nitroaromatics. These compounds gained prominence as valuable intermediates in the production of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. google.comgoogle.com For instance, related compounds like 2-chloro-5-fluoronitrobenzene (B1580903) are utilized in the synthesis of active pharmaceutical ingredients. ossila.com The synthesis of compounds such as 2-fluoro-3-chloronitrobenzene can be achieved through halogen exchange from corresponding chloronitrobenzene compounds. google.com The study of such molecules is often driven by the need for specific building blocks in targeted synthetic pathways. prensipjournals.com

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-fluoro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO2/c7-6-4(8)2-1-3-5(6)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJZSQTMICFLABM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70175658 | |

| Record name | 2-Chloro-1-fluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21397-07-9 | |

| Record name | 2-Chloro-1-fluoro-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21397-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-fluoronitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021397079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-1-fluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1-fluoro-3-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-3-FLUORONITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79J6SA7GHB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Chloro 3 Fluoronitrobenzene

Classical Synthetic Routes

Classical synthetic routes remain the cornerstone for the laboratory and industrial-scale production of 2-chloro-3-fluoronitrobenzene. These methods leverage well-established reaction mechanisms to introduce the required substituents onto the benzene (B151609) ring.

Diazotization and Halogenation of Substituted Anilines

The transformation of an amino group on a benzene ring into a diazonium salt, which can then be substituted by a halogen, is a versatile and widely used synthetic strategy known as the Sandmeyer or Balz-Schiemann reaction. This approach allows for the regioselective introduction of halogens that may be difficult to achieve through direct halogenation.

The synthesis of this compound from 2-chloro-3-fluoroaniline (B1293833) represents a direct application of diazotization chemistry. The process would theoretically involve the conversion of the amino group of 2-chloro-3-fluoroaniline into a diazonium salt, followed by a reaction to introduce the nitro group. However, the direct conversion of an aniline (B41778) to a nitro compound via a diazonium intermediate is not a standard or commonly reported transformation. Typically, diazotization is followed by displacement with a halide (Sandmeyer reaction) or fluoride (B91410) (Balz-Schiemann reaction). google.com The reverse transformation, the reduction of a nitro group to an aniline, is a much more common and facile reaction. For instance, this compound can be reduced to 2-chloro-3-fluoroaniline using reagents like stannous chloride in concentrated hydrochloric acid. prepchem.com

A more plausible, albeit multi-step, approach involves starting from a related bromo-substituted nitrobenzene. This synthetic pathway leverages the greater reactivity of the bromine atom for subsequent halogen exchange or displacement reactions.

The initial step is the reduction of 2-bromo-3-fluoronitrobenzene (B1289358) to 2-bromo-3-fluoroaniline (B56032). This transformation is readily accomplished with high efficiency using various reducing agents. A common laboratory method involves the use of tin(II) chloride in an alcoholic solvent. For example, treating 2-bromo-3-fluoronitrobenzene with tin(II) chloride in ethanol (B145695) at room temperature can yield 2-bromo-3-fluoroaniline in high yields (e.g., 93%). Another method utilizes catalytic hydrogenation with a nickel catalyst, which can also provide near-quantitative conversion. chemicalbook.com

The subsequent step involves a Sandmeyer-type reaction. The 2-bromo-3-fluoroaniline is first diazotized using a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid), at low temperatures (0-5 °C) to form the corresponding diazonium salt. This intermediate is then treated with a copper(I) chloride catalyst to replace the diazonium group with a chlorine atom, theoretically yielding 2-bromo-3-chlorofluorobenzene. However, the direct conversion to this compound would require the bromo group to be replaced by a nitro group, which is not a standard Sandmeyer reaction. A more conventional approach would be to perform a halogen exchange on the resulting 2-bromo-3-chlorofluorobenzene or to start from a precursor where the chloro and fluoro groups are already in place and the nitro group is introduced in a later step.

A related synthesis described in the literature is the preparation of 2-chloro-3-fluorobromobenzene from 3-chloro-2-fluoroaniline, which involves bromination followed by a diazotization-deamination reduction reaction, achieving a total molar yield of about 51%. google.com This illustrates the utility of diazotization reactions in the synthesis of halogenated benzenes.

| Reaction Step | Starting Material | Reagents | Product | Yield |

| Reduction | 2-bromo-3-fluoronitrobenzene | Tin(II) chloride, ethanol | 2-bromo-3-fluoroaniline | 93% |

| Reduction | 1-fluoro-2-bromo-3-nitrobenzene | Hydrogen, Nickel catalyst, methanol | 1-fluoro-2-bromo-3-aminobenzene | 98% chemicalbook.com |

| Bromination & Diazotization | 3-chloro-2-fluoroaniline | N-bromosuccinimide; then NaNO₂, isopropanol, CuCl | 2-chloro-3-fluorobromobenzene | ~51% google.com |

Nitration of Halogenated Benzenes

The direct introduction of a nitro group onto a pre-halogenated benzene ring through electrophilic aromatic substitution is a common industrial method for synthesizing nitroaromatic compounds. The regioselectivity of this reaction is governed by the directing effects of the existing halogen substituents.

The nitration of 1-chloro-2-fluorobenzene (B165100) with a mixture of nitric acid and sulfuric acid is a direct route to this compound. However, this reaction inevitably leads to the formation of a mixture of isomers due to the directing effects of the chloro and fluoro substituents. Both halogens are ortho-, para-directing groups, but their activating/deactivating effects and steric hindrance influence the final isomer distribution. The fluorine at position 2 and the chlorine at position 1 will direct the incoming nitro group to various positions on the ring.

The nitration of simpler halobenzenes provides some insight into the expected outcomes. For instance, the nitration of chlorobenzene (B131634) typically yields a mixture of 2-chloronitrobenzene (34–36%) and 4-chloronitrobenzene (63–65%), with only about 1% of the meta-isomer. nih.goviarc.fr The nitration of fluorobenzene (B45895) is also known to produce a mixture of isomers. sciencemadness.org

For 1-chloro-2-fluorobenzene, the formation of several isomers, including this compound, 2-chloro-5-fluoronitrobenzene (B1580903), and others, is expected. The separation of these closely related isomers presents a significant challenge. Due to their similar physical properties, such as boiling points and solubilities, simple distillation is often ineffective. chemicalbook.com Industrial separation of chloronitrobenzene isomers often relies on a combination of fractional crystallization and distillation. nih.goviarc.frgoogle.com For example, a binary eutectic mixture is formed between p-chloronitrobenzene and o-chloronitrobenzene, which complicates separation by crystallization alone. chemicalbook.comgoogle.com Solvent extraction has also been explored as a potential separation method. prepchem.com

| Substrate | Nitration Product Isomers | Separation Methods |

| Chlorobenzene | 2-chloronitrobenzene, 4-chloronitrobenzene, 3-chloronitrobenzene nih.goviarc.fr | Fractional crystallization, Distillation nih.goviarc.fr |

| 1-chloro-2-fluorobenzene | Mixture including this compound | Fractional crystallization, Distillation, Solvent extraction prepchem.comchemicalbook.comnih.gov |

Halogen Exchange Reactions on Substituted Nitrobenzenes

Halogen exchange (Halex) reactions provide an alternative route to fluorinated aromatic compounds, particularly those activated by electron-withdrawing groups like the nitro group. nih.gov This process typically involves the displacement of a chlorine atom with a fluorine atom using an alkali metal fluoride, such as potassium fluoride (KF), in a polar aprotic solvent at elevated temperatures. nih.govgoogle.comicheme.org

A direct application for the synthesis of this compound is the halogen exchange reaction on 2,3-dichloronitrobenzene (B165493). In this reaction, one of the chlorine atoms is selectively replaced by a fluorine atom. The reaction is typically carried out in a high-boiling polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or sulfolane (B150427) at temperatures ranging from 150°C to 250°C. nih.govgoogle.com The use of phase-transfer catalysts can sometimes accelerate the reaction. icheme.org

A patented process describes the reaction of 2,3-dichloronitrobenzene with potassium fluoride in dimethyl sulfoxide (DMSO) at 170–175 °C for 8 hours, resulting in 3-chloro-2-fluoronitrobenzene with a yield of 81% and high purity (>99.5%). This method demonstrates the feasibility of selective halogen exchange to produce the desired compound.

| Starting Material | Reagents | Solvent | Temperature | Time | Product | Yield |

| 2,3-dichloronitrobenzene | Potassium fluoride (KF) | Dimethyl sulfoxide (DMSO) | 170-175 °C | 8 h | 3-chloro-2-fluoronitrobenzene | 81% |

| p-chloronitrobenzene | Potassium fluoride (KF), Tetramethylammonium chloride | N,N-Dimethylformamide (DMF) | 150 °C | 15 h | p-fluoronitrobenzene | 91.58% researchgate.net |

Fluorination of 2-chloronitrobenzene with alkali metal fluorides (e.g., KF)

The fluorination of the corresponding dichloro-precursor is typically accomplished using an alkali metal fluoride, with potassium fluoride (KF) being a common choice. google.comgoogle.com The reaction, known as the Halex process, involves heating the chloro-substituted nitroaromatic compound with anhydrous potassium fluoride. wikipedia.org The effectiveness of this reaction is contingent on the reactivity of the starting material; chloro groups in positions ortho or para to the electron-withdrawing nitro group are significantly more susceptible to nucleophilic substitution than those in a meta position. google.comgoogle.com For the synthesis of this compound from 2,3-dichloronitrobenzene, the chlorine at position 3 is ortho to the nitro group, facilitating its replacement by fluoride. The reaction is generally conducted at high temperatures, often between 150°C and 250°C. wikipedia.org The physical form of the potassium fluoride can also be crucial, with finely-divided or ultra-fine particulate KF often leading to better results. justia.comepo.org

Role of catalysts (e.g., quaternary ammonium (B1175870) halides, macrocyclic ethers like 18-crown-6)

To enhance the rate and efficiency of the fluorination reaction, phase-transfer catalysts (PTC) are frequently employed. mdpi.com These catalysts facilitate the transfer of the fluoride anion from the solid phase (KF) to the organic phase where the reaction occurs. epo.org Two major classes of catalysts have proven effective:

Quaternary Ammonium Halides: Salts such as tetrabutylammonium (B224687) chloride, benzyltrimethylammonium (B79724) chloride, and benzyltriethylammonium chloride are used to catalyze the halogen exchange. justia.comepo.orggoogle.com They function by exchanging their halide anion for a fluoride ion from the KF, creating a more soluble and reactive "naked" fluoride in the organic phase. mdpi.com

Macrocyclic Ethers (Crown Ethers): Ethers like 1,4,7,10,13,16-hexaoxacyclooctadecane (18-crown-6) are highly effective catalysts. justia.comgoogle.com The crown ether coordinates with the potassium cation (K⁺), effectively sequestering it and releasing a more nucleophilic fluoride anion into the reaction medium. google.com

The use of these catalysts can lead to shorter reaction times and higher yields compared to uncatalyzed reactions. google.com For instance, in a related synthesis of 2-fluoronitrobenzene, the addition of 18-crown-6 (B118740) ether increased the yield significantly under the same reaction time and temperature. google.com

Solvent effects (e.g., sulfolane) on reaction yield and time

The choice of solvent is critical in the Halex reaction. The solvent must be polar, aprotic, and stable at the high temperatures required for the reaction. wikipedia.orggoogle.com

Sulfolane (tetramethylene sulfone): This is one of the most commonly used and preferred solvents for commercial production. wikipedia.orgjustia.comgoogle.com Its high boiling point (285°C) allows for the necessary high reaction temperatures to be reached without the need for pressure reactors. google.com The molar ratio of sulfolane to the chloronitrobenzene starting material is an important parameter, with specific ratios being crucial for optimizing the reaction. justia.comgoogle.com

Other Aprotic Solvents: While sulfolane is preferred, other solvents like dimethylsulfoxide (DMSO), dimethylformamide (DMF), and N-methylpyrrolidinone can also be used. wikipedia.orggoogle.com However, their lower boiling points might necessitate conducting the reaction under superatmospheric pressure. google.com

The solvent's role is to dissolve the organic substrate and the catalyst complex, creating a medium where the halide exchange can proceed efficiently. google.com

Process optimization for purity and yield

Optimizing the synthesis of this compound involves carefully controlling several parameters to maximize yield and purity while minimizing reaction time.

Anhydrous Conditions: The reaction is highly sensitive to water, which can significantly reduce the yield. Therefore, the reaction must be carried out under substantially anhydrous conditions, with water content preferably below 1 wt.%. google.comepo.org

Molar Ratios: The molar ratios of the reactants, catalyst, and solvent are key to optimization. For similar fluorination reactions, a molar ratio of 2-chloronitrobenzene to potassium fluoride of 1:1.1-1.5 is often preferred. justia.comgoogle.com The catalyst concentration is also critical; for 18-crown-6, a molar ratio of starting material to catalyst might be around 1:0.001-0.01. google.com

Temperature and Time: The reaction temperature is typically high, often in the range of 240-250°C, with reaction times between 2 and 8 hours, depending on the specific substrate and catalyst used. justia.comgoogle.com

The table below summarizes typical conditions for a related Halex reaction, illustrating the impact of catalysts on yield.

| Starting Material | Fluorinating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 2-chloronitrobenzene | KF | Benzyltriethylammonium chloride | Sulfolane | 240 | 6 | 2-fluoronitrobenzene | 67.6 | google.com, justia.com |

| 2-chloronitrobenzene | KF | 18-crown-6 ether (0.5 parts) | Sulfolane | 240 | 4 | 2-fluoronitrobenzene | 78.6 | google.com |

| 2-chloronitrobenzene | KF | 18-crown-6 ether (1 part) | Sulfolane | 240 | 4 | 2-fluoronitrobenzene | 87.2 | google.com |

Advanced and Emerging Synthetic Approaches

While the Halex process remains the workhorse for industrial synthesis, research into alternative methods continues, driven by the desire for milder reaction conditions and novel reactivity.

Transition Metal-Catalyzed Coupling Reactions

Transition-metal catalysis represents a powerful tool in modern organic synthesis, though its application specifically for the direct synthesis of this compound is not yet widely established. mit.edu In general, palladium- and copper-based catalysts are prominent in forming carbon-heteroatom bonds under mild conditions. mit.edu

Research has focused on related transformations, such as the denitrative coupling of nitroarenes, where a nitro group is replaced. For example, rhodium and palladium catalysts have been used to replace a nitro group with an oxygen or sulfur nucleophile. acs.org While these methods showcase the potential of transition metals to activate nitroaromatics, their direct application to the fluorination of a dichloronitrobenzene precursor to form this compound is a more specialized area. The development of a transition-metal-catalyzed process would likely aim to achieve the transformation under lower temperatures than the traditional Halex reaction.

Photochemical Synthesis Routes

Biocatalytic Approaches for Selective Halogenation/Nitration

Biocatalysis, the use of enzymes to catalyze chemical reactions, has gained significant traction for its potential to perform highly selective transformations under mild conditions. zhaw.ch In the context of synthesizing halogenated nitroaromatics, enzymes such as halogenases and nitroreductases are of particular interest.

Enzymatic halogenation is a burgeoning field, with flavin-dependent halogenases (FDHs) being a prominent class of enzymes. nih.gov These enzymes can catalyze the regioselective chlorination and bromination of electron-rich aromatic substrates, most notably amino acid derivatives like tryptophan and phenolic compounds. zhaw.chnih.gov The mechanism typically involves the generation of a hypohalous acid species that performs an electrophilic aromatic substitution. zhaw.ch Similarly, enzymatic nitration has been observed in nature. A notable example is the cytochrome P450 enzyme TxtE, which catalyzes the direct nitration of the indole (B1671886) ring of L-tryptophan using nitric oxide (NO) and oxygen. nih.gov This process is distinct from conventional chemical nitration that relies on harsh acidic conditions. nih.gov

Despite these advances, the application of biocatalysis for the direct synthesis of simple, polyfunctionalized compounds like this compound is not yet established in published research. The substrate scope of known halogenases and nitrating enzymes is often specific to their natural substrates or structurally similar analogs. nih.govnih.gov Engineering these enzymes to accept simple, less-activated substrates like 2-chloro-1-fluorobenzene for targeted nitration or halogenation remains a significant scientific challenge. Therefore, while biocatalysis holds future promise for green and selective synthesis, specific biocatalytic routes for this compound are not currently available.

Flow Chemistry Methodologies for Efficient Synthesis

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers substantial advantages for the synthesis of nitroaromatic compounds. beilstein-journals.org Aromatic nitration is a notoriously fast and highly exothermic reaction, which poses significant safety and selectivity challenges in traditional batch reactors due to difficulties in controlling temperature and mixing. beilstein-journals.orgthieme-connect.com

Continuous-flow reactors provide superior heat and mass transfer, enabling precise temperature control and minimizing the formation of local hot spots. thieme-connect.comnih.gov This enhanced control significantly improves the safety profile of the reaction and often leads to higher yields and selectivity by suppressing the formation of undesired byproducts, such as di-nitrated or oxidized species. thieme-connect.comnih.govrsc.org

The synthesis of this compound would typically involve the nitration of a 2-chloro-1-fluorobenzene precursor using a mixed acid (HNO₃/H₂SO₄) system. In a flow setup, the organic substrate and the nitrating agent are pumped as separate streams into a micromixer, where they are rapidly combined before entering a temperature-controlled reactor coil or a micro-packed bed reactor. soton.ac.uk The short diffusion paths and high surface-area-to-volume ratio in microreactors ensure efficient mixing and heat dissipation. beilstein-journals.orgbeilstein-journals.org The residence time, which is the time the reactants spend in the reactor, can be precisely controlled by adjusting the flow rates, allowing for optimization of the reaction to maximize conversion and selectivity. beilstein-journals.orgnih.gov

Research on the continuous-flow nitration of related compounds, such as chlorobenzene and o-xylene (B151617), demonstrates the effectiveness of this methodology. For instance, the nitration of chlorobenzene in a continuous-flow microreactor system can achieve a yield of 99.4% within a residence time of just 21 seconds. rsc.org Similarly, an efficient continuous-flow process for the nitration of o-xylene has been scaled to a throughput of 800 g/h, achieving a product yield of 94.1% while significantly reducing phenolic impurities compared to batch processes. nih.gov These findings underscore the industrial potential and efficiency of flow chemistry for producing nitroaromatics.

Table 1: Research Findings on Continuous-Flow Nitration of Related Aromatic Compounds

| Substrate | Key Reaction Parameters | Yield/Selectivity | Residence Time | Reference |

| Chlorobenzene | H₂SO₄ (70%), H₂SO₄/HNO₃ (4.4), HNO₃/Substrate (1.6) | 99.4% Yield | 21 seconds | rsc.org |

| o-Xylene | Optimized temperature, acid ratios, and flow rate | 94.1% Yield | Not specified | nih.gov |

| Toluene | H₂SO₄/HNO₃ (1:1.29), 48.8°C | 77.85% Yield | 164.84 seconds | thieme-connect.com |

| Benzaldehyde | Microreactor system, controlled temperature and stoichiometry | 70% Yield | 0.8 minutes | beilstein-journals.org |

Reactivity and Reaction Mechanisms of 2 Chloro 3 Fluoronitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a key reaction class for 2-chloro-3-fluoronitrobenzene, facilitated by the presence of the strongly electron-withdrawing nitro group. This reaction proceeds via a bimolecular addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of a leaving group, in this case, either a chloride or fluoride (B91410) ion, restores the aromaticity of the ring.

Influence of the Nitro Group as an Electron-Withdrawing Group on SNAr

The nitro group (NO₂) plays a crucial role in activating the benzene (B151609) ring of this compound towards nucleophilic attack. Through its strong negative inductive (-I) and negative resonance (-M) effects, the nitro group withdraws electron density from the aromatic ring, making it more electrophilic and susceptible to attack by nucleophiles.

The resonance effect is particularly significant when the nitro group is positioned ortho or para to the site of nucleophilic attack. In the case of this compound, the nitro group is ortho to the chlorine atom and meta to the fluorine atom. This positioning allows for the stabilization of the negative charge in the Meisenheimer complex formed upon nucleophilic attack at the carbon bearing the chlorine atom, as the negative charge can be delocalized onto the oxygen atoms of the nitro group. This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate. askfilo.com Conversely, when attack occurs at the fluorine-bearing carbon, the nitro group is in a meta position relative to the attack site, and direct resonance stabilization of the intermediate is not possible.

Regioselectivity of Nucleophilic Attack at Halogenated Positions

The presence of two different halogen atoms, chlorine and fluorine, on the aromatic ring of this compound introduces the question of regioselectivity in SNAr reactions. The outcome of the reaction, i.e., which halogen is displaced, is determined by a combination of electronic and steric factors.

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction pathway. Generally, fluorine is a better leaving group than chlorine in SNAr reactions. This is because fluorine is more electronegative than chlorine, making the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. The higher electronegativity of fluorine also stabilizes the transition state leading to the Meisenheimer complex more effectively. google.com

For this compound, nucleophilic attack is expected to preferentially occur at the position ortho to the activating nitro group, which is the carbon atom bonded to the chlorine.

Electronic Factors: The primary electronic factor is the electron-withdrawing ability of the halogens and the nitro group. The nitro group, being ortho to the chlorine, strongly activates this position for nucleophilic attack through resonance stabilization of the intermediate. The fluorine atom, being meta to the nitro group, receives less activation. The high electronegativity of fluorine makes the carbon it is attached to (C-3) highly electron-deficient, but the lack of direct resonance stabilization of the intermediate formed upon attack at this position makes it a less favorable pathway.

Steric Factors: The nitro group at position 1 can exert some steric hindrance to an incoming nucleophile attacking the adjacent chlorine at position 2. stackexchange.com However, in many SNAr reactions, the electronic effects of the activating group are the dominant factor in determining regioselectivity.

Reactions with Various Nucleophiles (e.g., alkoxides, amines, thiols)

This compound can react with a variety of nucleophiles, leading to the formation of a range of substituted products. The general reactivity trend with common nucleophiles follows the order of their nucleophilicity.

Reactions with Alkoxides: Alkoxides, such as sodium methoxide (NaOCH₃), are strong nucleophiles that can displace one of the halogen atoms. Given the electronic activation, the displacement of the chlorine atom is the more probable outcome, leading to the formation of 3-fluoro-2-nitroanisole. askfilo.com

Reactions with Amines: Amines, such as ammonia, primary, and secondary amines, are also effective nucleophiles in SNAr reactions with activated aryl halides. For example, reaction with a secondary amine like piperidine would be expected to yield 1-(3-fluoro-2-nitrophenyl)piperidine.

Reactions with Thiols: Thiolates are excellent nucleophiles and readily participate in SNAr reactions. The reaction with a thiol, such as sodium thiophenoxide (NaSPh), would likely result in the formation of 3-fluoro-2-(phenylthio)nitrobenzene.

Illustrative Data on Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile | Reagent | Product |

| Methoxide | Sodium Methoxide | 3-Fluoro-2-nitroanisole |

| Amine | Piperidine | 1-(3-Fluoro-2-nitrophenyl)piperidine |

| Thiolate | Sodium Thiophenoxide | 3-Fluoro-2-(phenylthio)nitrobenzene |

Note: This table presents the expected major products based on established principles of SNAr reactivity. Specific reaction conditions and yields would require experimental determination.

Reduction Reactions of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, providing a synthetic route to 2-chloro-3-fluoroaniline (B1293833), a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. Various reducing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and reaction conditions.

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This is a widely used industrial method for the reduction of nitroarenes. The reaction is typically carried out using a metal catalyst such as palladium, platinum, or nickel on a carbon support (e.g., Pd/C, Pt/C) under a hydrogen atmosphere. nih.govmdpi.com This method is generally clean and efficient, producing water as the only byproduct. For halogenated nitroarenes, care must be taken to avoid dehalogenation, which can sometimes occur as a side reaction. google.com

Metal-Acid Systems: A classic method for nitro group reduction involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid, typically hydrochloric acid or acetic acid. nih.gov For instance, the reduction of 2-chloronitrobenzene with iron filings in the presence of a small amount of acid is a common laboratory procedure. nih.gov

Stannous Chloride (SnCl₂): Stannous chloride in the presence of a strong acid like hydrochloric acid is an effective reagent for the chemoselective reduction of nitro groups to amines, often without affecting other functional groups like halogens. semanticscholar.org

The reduction of this compound would yield 2-chloro-3-fluoroaniline.

Common Reducing Agents for the Nitro Group

| Reagent | Product |

| H₂, Pd/C | 2-Chloro-3-fluoroaniline |

| Fe, HCl | 2-Chloro-3-fluoroaniline |

| SnCl₂, HCl | 2-Chloro-3-fluoroaniline |

Formation of Amino-Containing Derivatives (e.g., 2-chloro-3-fluoroaniline)

The conversion of this compound to its corresponding aniline (B41778) derivative, 2-chloro-3-fluoroaniline, is a pivotal reaction in organic synthesis. This transformation involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂). This reduction is a fundamental process for producing substituted anilines, which are valuable intermediates in the manufacturing of pharmaceuticals, agrochemicals, and dyes. myskinrecipes.com The presence of halogen substituents on the aromatic ring requires careful selection of reduction methods to achieve high selectivity and avoid undesired side reactions such as dehalogenation.

The general reaction is as follows:

Reaction Scheme for the Formation of 2-chloro-3-fluoroaniline

| Reactant | Product |

|---|---|

| This compound | 2-chloro-3-fluoroaniline |

Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its efficiency and cleaner reaction profiles compared to stoichiometric reductants. This process involves the use of hydrogen gas (H₂) and a metal catalyst.

For halogenated nitrobenzenes like this compound, the primary challenge is to selectively reduce the nitro group without cleaving the carbon-halogen bonds (hydrodehalogenation). google.com Platinum (Pt) and palladium (Pd) based catalysts are commonly used for this transformation. google.comnih.gov For instance, a platinum-on-carbon (Pt/C) catalyst has been effectively used for the hydrogenation of similar chlorofluoronitrobenzene compounds. google.com The reaction is typically carried out under pressure in a suitable solvent. google.com Research has shown that catalysts like Pt/Fe₃O₄ can achieve high selectivity (≥99.4%) for the corresponding chloroanilines with complete conversion of the starting material, even in solvent-free conditions. rsc.org The choice of catalyst, solvent, temperature, and pressure are critical parameters that must be optimized to maximize the yield of the desired haloaniline and minimize the formation of dehalogenated byproducts. mdpi.comresearchgate.net

Key Parameters in Catalytic Hydrogenation

| Parameter | Significance | Common Examples |

|---|---|---|

| Catalyst | Facilitates the reaction | Platinum-on-carbon (Pt/C), Palladium-on-carbon (Pd/C), Pt/Fe₃O₄ google.comgoogle.comrsc.org |

| Hydrogen Source | Reducing agent | Hydrogen gas (H₂) |

| Solvent | Dissolves reactants | Methanol, Water/Methanol mixtures google.com |

| Pressure | Affects reaction rate | 0.1 - 5 MPa google.comgoogle.com |

| Temperature | Influences reaction kinetics | 50 - 100 °C google.com |

Chemical Reduction Methods (e.g., iron/acid, tin(II) chloride)

Classic chemical reduction methods offer an alternative to catalytic hydrogenation for converting this compound to 2-chloro-3-fluoroaniline. These methods are often preferred in laboratory settings due to their simplicity and avoidance of high-pressure equipment.

Iron in Acidic Medium (Bechamp Reduction): The reduction of nitroarenes using iron metal in the presence of an acid, such as hydrochloric acid (HCl), is a well-established method. nih.gov This process is cost-effective and generally provides good yields of the corresponding aniline. For related compounds like 4-benzyloxy-3-chloronitrobenzene, reduction mediated by iron powder in acetic acid or with ammonium (B1175870) chloride has been reported. semanticscholar.org

Tin(II) Chloride (Stannous Chloride): Tin(II) chloride is another effective reducing agent for this transformation. chemicalbook.com The reaction is typically carried out in a protic solvent like ethanol (B145695). This method is known for its high efficiency and selectivity in reducing the nitro group while preserving the halogen substituents. semanticscholar.org For example, 4-benzyloxy-3-chloronitrobenzene has been successfully reduced to 4-benzyloxy-3-chloroaniline in high yield and purity using SnCl₂. semanticscholar.org

Comparison of Chemical Reducing Agents

| Reducing Agent | Typical Conditions | Advantages |

|---|---|---|

| Iron (Fe) | In acidic solution (e.g., HCl, Acetic Acid) | Cost-effective, suitable for large-scale synthesis. nih.govsemanticscholar.org |

| Tin(II) Chloride (SnCl₂) | In protic solvents (e.g., Ethanol) | High yield and purity, preserves halogen groups effectively. semanticscholar.orgchemicalbook.com |

Electrolytic Reduction and Rearrangement Products (analogous to 2-chloronitrobenzene)

Electrolytic reduction offers an electrochemical alternative for the conversion of nitroaromatic compounds. While specific studies on this compound are not prevalent, the behavior of the closely related compound, 2-chloronitrobenzene, provides significant insight into the potential reaction pathways.

The electrolytic reduction of 2-chloronitrobenzene can lead to the formation of 2-chloroaniline. nih.gov However, under certain conditions, the reaction can proceed through an intermediate hydrazo derivative. This intermediate can then undergo a rearrangement reaction to yield 3,3′-dichlorobenzidine, an important diazo component. nih.gov This pathway highlights the complexity of electrochemical reductions and the potential for forming rearrangement products depending on the reaction conditions, such as electrode material, solvent, and applied potential. Similar reactivity and potential for rearrangement could be anticipated for this compound.

Electrophilic Aromatic Substitution Reactions

Deactivation of the Benzene Ring by Nitro and Halogen Groups

The benzene ring of this compound is significantly deactivated towards electrophilic aromatic substitution (EAS). This deactivation is a cumulative effect of the electron-withdrawing properties of the three substituents: the nitro group, the chlorine atom, and the fluorine atom.

Nitro Group (-NO₂): The nitro group is a powerful deactivating group. It withdraws electron density from the aromatic ring through both a strong negative inductive effect (-I) and a strong negative resonance effect (-M). vedantu.com This significantly reduces the nucleophilicity of the benzene ring, making it much less reactive towards incoming electrophiles compared to unsubstituted benzene. libretexts.org

Halogen Groups (-Cl, -F): Halogens are also deactivating groups. youtube.com They exhibit a dual electronic effect: they withdraw electron density through their strong inductive effect (-I) due to high electronegativity, but they can donate electron density through a positive resonance effect (+M) via their lone pairs. libretexts.orguci.edu For halogens, the inductive effect outweighs the resonance effect, resulting in a net withdrawal of electron density and deactivation of the ring. wikipedia.org

The combined presence of one strong deactivating group (nitro) and two moderately deactivating groups (chloro and fluoro) makes this compound highly unreactive in electrophilic aromatic substitution reactions.

Summary of Substituent Electronic Effects

| Substituent | Inductive Effect (-I) | Resonance Effect (M) | Overall Effect on Reactivity |

|---|---|---|---|

| **Nitro (-NO₂) ** | Strongly withdrawing | Strongly withdrawing (-M) | Strongly Deactivating vedantu.com |

| Chloro (-Cl) | Strongly withdrawing | Weakly donating (+M) | Deactivating libretexts.org |

| Fluoro (-F) | Strongly withdrawing | Weakly donating (+M) | Deactivating libretexts.org |

Preferred Substitution Positions

The position of an incoming electrophile on the this compound ring is determined by the directing effects of the existing substituents. These groups orient the substitution to specific carbons on the ring.

Nitro Group (-NO₂): As a strong deactivating group, the nitro group is a meta-director. vedantu.com It directs incoming electrophiles to the positions meta to itself. In this molecule, the nitro group is at position C1, so it directs towards C3 and C5.

Halogen Groups (-Cl, -F): Despite being deactivators, halogens are ortho, para-directors. youtube.comlibretexts.org This is because their resonance effect, which donates electron density, stabilizes the carbocation intermediate (sigma complex) formed during attack at the ortho and para positions. libretexts.org

The chloro group at C2 directs to its ortho positions (C1 and C3) and its para position (C5).

The fluoro group at C3 directs to its ortho positions (C2 and C4) and its para position (C6).

To predict the final outcome, these effects must be considered in concert:

Position 4: Is activated by the fluoro group (ortho).

Position 5: Is directed by the nitro group (meta) and the chloro group (para).

Position 6: Is activated by the fluoro group (para).

The positions ortho and para to the halogens (C4, C5, and C6) are less deactivated than the positions ortho and para to the nitro group. The strong deactivating nature of the nitro group makes substitution at positions ortho to it (C2, C6) highly unfavorable. The directing effects of the activating (by resonance) but deactivating (by induction) halogens will likely dominate over the strong deactivation of the nitro group at specific positions. Therefore, electrophilic attack is most likely to occur at positions 4 and 6 , which are ortho and para to the fluorine atom, respectively, and are not strongly deactivated by the nitro group.

Derivatization and Functional Group Interconversions of this compound

The reactivity of this compound is largely dictated by the interplay of its three substituents on the aromatic ring: a nitro group, a chlorine atom, and a fluorine atom. The strong electron-withdrawing nature of the nitro group, through both inductive and resonance effects, significantly activates the benzene ring towards nucleophilic attack. nih.govresearchgate.net Conversely, it deactivates the ring for electrophilic substitution. The halogen atoms also exhibit a dual electronic effect: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M). ck12.org These characteristics allow for a range of derivatization reactions targeting the halogen atoms, the nitro group, or the aromatic ring itself.

Transformations of Halogen Atoms

The primary reactions involving the halogen atoms in this compound are nucleophilic aromatic substitutions (SNAr). In this mechanism, a nucleophile attacks the carbon atom bearing a halogen, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the halide ion. mdpi.comnih.gov The presence of the powerfully electron-withdrawing nitro group ortho and para to the halogen atoms is crucial for activating the ring towards this type of reaction. mdpi.comnih.gov

In this compound, the nitro group is ortho to the chlorine atom and meta to the fluorine atom. Generally, a nitro group activates the ortho and para positions for nucleophilic attack much more strongly than the meta position. Consequently, the chlorine atom at the C-2 position is significantly more activated towards substitution than the fluorine atom at the C-3 position.

Furthermore, in SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile. nih.gov The carbon-fluorine bond is stronger than the carbon-chlorine bond; however, fluorine's high electronegativity makes the attached carbon more electrophilic and better able to stabilize the negative charge in the Meisenheimer intermediate. Despite this, the positional activation by the nitro group is the dominant factor. Therefore, nucleophilic substitution will preferentially occur at the C-2 position, displacing the chloride ion.

Common nucleophiles used in these reactions include alkoxides, phenoxides, amines, and thiols. Another significant transformation is the Halex process, which involves halide exchange, typically converting an aryl chloride to an aryl fluoride using a fluoride salt like potassium fluoride (KF) in a polar aprotic solvent at high temperatures. wikipedia.org While this compound already contains fluorine, similar principles of halide exchange could be applied to replace the chlorine atom with other halides under specific conditions.

| Nucleophile (Nu-) | Typical Reagents | Reaction Conditions | Major Product |

|---|---|---|---|

| Alkoxide (RO-) | Sodium methoxide (NaOCH3) | Methanol (CH3OH), heat | 2-Fluoro-6-methoxy-nitrobenzene |

| Amine (R2NH) | Ammonia (NH3), Dimethylamine ((CH3)2NH) | Ethanol (C2H5OH), pressure, heat | 2-Fluoro-6-nitroaniline derivatives |

| Thiolate (RS-) | Sodium thiophenoxide (NaSPh) | Dimethylformamide (DMF), heat | 2-Fluoro-6-(phenylthio)nitrobenzene |

| Hydroxide (OH-) | Sodium hydroxide (NaOH) | Water/DMSO, heat | 2-Fluoro-6-nitrophenol |

Modifications of the Nitro Group Beyond Reduction

While the reduction of the nitro group to an amine is a common transformation, other modifications that preserve a nitrogen-containing functionality or replace the group entirely are synthetically valuable. The nitro group is a poor leaving group in traditional SNAr reactions but can be displaced under certain conditions, particularly through transition-metal-catalyzed cross-coupling reactions. nih.gov

These methods allow for the substitution of the nitro group with a variety of other functional groups. For example, palladium- or nickel-catalyzed couplings can replace the nitro group with carbon-based nucleophiles (e.g., in Suzuki or Stille couplings), though this is less common for nitroarenes compared to haloarenes.

More established non-reductive transformations include reactions where the nitro group acts as an activating group and is subsequently eliminated. The von Richter reaction, for instance, involves the treatment of an aromatic nitro compound with potassium cyanide, leading to the displacement of the nitro group and the introduction of a carboxyl group, typically ortho to the position of the original nitro group. However, the applicability of this reaction to a substrate as substituted as this compound would require specific investigation.

Another area involves the participation of the nitro group in cycloaddition reactions. The electron-deficient nitroarene can act as a dienophile or a dipolarophile in certain contexts, although this is a less common reaction pathway.

| Reaction Type | Typical Reagents | General Outcome | Applicability Notes |

|---|---|---|---|

| Denitrative Cross-Coupling | Organoboron reagents, Pd/Ni catalyst | Replacement of -NO2 with an aryl or alkyl group | Challenging; requires specific catalytic systems. |

| Von Richter Rearrangement | Potassium cyanide (KCN) | Replacement of -NO2 with -COOH, often with rearrangement | Reaction course can be complex with multiple substituents. |

| Displacement by Nucleophiles | Strong nucleophiles under forcing conditions | Direct substitution of the -NO2 group | Generally difficult; requires significant activation. |

Reactions at Other Positions on the Aromatic Ring

Reactions at the unsubstituted positions of the aromatic ring in this compound are governed by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS)

For electrophilic aromatic substitution, the reactivity of the ring is significantly diminished by the three electron-withdrawing groups. The nitro group is a powerful deactivating group and a meta-director. msu.educhemguide.co.uk The halogen atoms are also deactivating but are ortho, para-directors due to their ability to donate a lone pair of electrons through resonance. ck12.org

The directing effects of the substituents are as follows:

Nitro group (at C-1): Directs incoming electrophiles to C-3 and C-5.

Chloro group (at C-2): Directs incoming electrophiles to C-4 and C-6.

Fluoro group (at C-3): Directs incoming electrophiles to C-2, C-4, and C-6.

Considering the combined influence, the positions are activated or deactivated as follows:

C-4: Activated by both the chloro and fluoro groups (para to chloro, ortho to fluoro).

C-5: Activated by the nitro group (meta).

C-6: Activated by both the chloro and fluoro groups (ortho to chloro, para to fluoro).

The most likely position for electrophilic attack is C-4, as it is activated by two ortho, para-directing groups and is sterically less hindered than C-6, which is ortho to the relatively bulky chlorine atom. The strong deactivation of the ring means that harsh reaction conditions (e.g., strong acids, high temperatures) would be necessary for reactions like nitration, halogenation, or Friedel-Crafts reactions. ck12.org

| Position | Effect of -NO2 (at C-1) | Effect of -Cl (at C-2) | Effect of -F (at C-3) | Overall Likelihood of Substitution |

|---|---|---|---|---|

| C-4 | - | Activating (para) | Activating (ortho) | Most Likely |

| C-5 | Activating (meta) | - | - | Less Likely |

| C-6 | - | Activating (ortho) | Activating (para) | Likely, but sterically hindered |

Nucleophilic Substitution of Hydrogen (SNAr-H)

The strong activation provided by the nitro group can also enable the nucleophilic substitution of a hydrogen atom, particularly at positions ortho and para to it. mdpi.comnih.gov In this compound, the C-5 and C-3 positions are meta to the nitro group, while the C-2 and C-6 positions are ortho. The C-4 position is para. Since C-2 and C-3 are already substituted, potential sites for SNAr-H are C-4 and C-6. A strong nucleophile can attack one of these positions, forming a σ-adduct. Subsequent oxidation is required to rearomatize the ring and yield the substitution product. This pathway provides a method for functionalizing the C-H bonds of the electron-poor aromatic ring.

Advanced Computational and Theoretical Studies

Quantum Chemical Investigations

Quantum chemical investigations would utilize sophisticated software and theoretical models to predict the molecular properties of 2-Chloro-3-fluoronitrobenzene from first principles.

Chemical Hardness and Electrophilicity Index Determination

No published studies were identified that specifically calculate or discuss the chemical hardness and electrophilicity index of this compound. These parameters, which are crucial for understanding the reactivity and stability of a molecule, have not been a subject of focused computational investigation in the available literature.

Energy Band Gap Analysis

Similarly, the literature search did not yield any research dedicated to the analysis of the HOMO-LUMO energy band gap of this compound. This fundamental quantum chemical property, which provides insights into the molecule's electronic behavior and reactivity, remains uncharacterized in published computational studies.

Spectroscopic Characterization through Computational Modeling

Theoretical Vibrational Frequencies (FTIR and Raman)

There are no available computational studies that report the theoretical vibrational frequencies for this compound. Consequently, data tables for calculated FTIR and Raman spectra, which are essential for the spectroscopic characterization of the molecule, could not be generated.

NMR Chemical Shift Predictions (¹H and ¹³C NMR)

The search for computationally predicted ¹H and ¹³C NMR chemical shifts for this compound did not return any relevant research. Such theoretical data is vital for the structural elucidation and confirmation of the compound.

UV-Vis Absorption Spectra Simulations

No studies simulating the UV-Vis absorption spectra of this compound were found. This information is key to understanding the electronic transitions within the molecule.

Applications in Advanced Organic Synthesis

Pharmaceutical Intermediates

2-Chloro-3-fluoronitrobenzene is primarily utilized as a building block in the creation of various pharmaceuticals. myskinrecipes.com The reactivity of its functional groups allows for its incorporation into novel drug candidates targeting a range of therapeutic areas. myskinrecipes.com

While this compound is a valuable precursor for pharmaceuticals, specific research has highlighted the role of its structural analogs and derivatives in developing drugs with defined therapeutic actions. myskinrecipes.com

Antibacterial Applications: A related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has demonstrated antibacterial activity against Klebsiella pneumoniae, a species of Gram-negative bacteria known for high rates of drug resistance. researchgate.netnih.gov Studies have explored combining this acetamide with existing antibacterial drugs like ciprofloxacin, cefepime, meropenem, and imipenem to enhance their efficacy. nih.gov The results showed synergistic or additive effects, suggesting that such compounds can optimize the performance of current antibacterial treatments. nih.gov

Anti-inflammatory and Analgesic Research: Research into new anti-inflammatory agents has involved the synthesis of novel quinoline derivatives. researchgate.net For instance, a series of 2-Chloro-3-[3-(6-Nitro-1H-Benzimidazol-2-Yl)-1H-Pyrazol-5-Yl]Quinolines were synthesized and evaluated for their anti-inflammatory properties, with some compounds showing promising activity. researchgate.net Other studies have focused on creating thiourea derivatives of established anti-inflammatory drugs like naproxen to develop new agents with potentially fewer side effects. mdpi.commdpi.com

The synthesis of Active Pharmaceutical Ingredients (APIs) often relies on versatile intermediates like halogenated nitrobenzenes. A structural isomer, 2-Chloro-5-fluoronitrobenzene (B1580903), is applied in the synthesis of APIs, particularly benzothiazole derivatives, which are important scaffolds in medicinal chemistry. ossila.com The unique reactivity of these compounds makes them essential building blocks for developing new therapeutic agents. chemimpex.com

The serotonin transporter (SERT) is a key target for drugs treating various neuropsychiatric disorders, including depression and anxiety. nih.gov The development of selective ligands that bind to SERT is a major focus of pharmaceutical research. nih.gov An isomer of the subject compound, 2-Chloro-5-fluoronitrobenzene, is used to synthesize fluorophenylthio-benzylamine, a molecule that has shown a high selective binding affinity for SERT over other monoamine transporters like those for norepinephrine and dopamine. ossila.com

Halogenated nitroaromatic compounds are precursors in the synthesis of various anticancer agents. mdpi.comnih.gov For example, 3-bromo-2-fluoronitrobenzene is utilized in copper reduction reactions and as a building block for organic electrophosphorescent materials, which have applications in electronic devices. chemicalbook.com The broader class of fluoroquinolone derivatives has been extensively studied for antiproliferative effects against various cancer cell lines, including breast, lung, and ovarian cancers. nih.govmdpi.com Similarly, derivatives of benzofuran have been synthesized and shown to inhibit the growth of human hepatocellular carcinoma and leukemia cells. nih.gov

Research into anticancer agents has also focused on precursors for antitubercular drugs, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, which is used to synthesize 8-Nitro-1,3-benzothiazin-4-ones, a promising class of new antitubercular agents. researchgate.netnih.gov

Table 1: Examples of Halogenated Nitrobenzene Derivatives in Anticancer Research

| Compound Family | Application/Target | Research Findings |

| Fluoroquinolone Derivatives | Antiproliferative Agents | Showed activity against MCF-7 breast cancer, A549 lung cancer, and SKOV-3 ovarian cancer cell lines. mdpi.com |

| Benzofuran Derivatives | Antitumor Agents | Inhibited growth of human hepatocellular carcinoma (HCC) and induced apoptosis. nih.gov |

| 2-thioxothiazolidin-4-one (rhodanine) | Multi-pathway Inhibitors | The 4-thiazolidinone scaffold is an attractive framework in anticancer drug research. mdpi.com |

This compound is an intermediate in the creation of herbicides and pesticides. myskinrecipes.com The nitro and halogen groups contribute to the efficacy of the resulting agrochemicals in controlling unwanted plants. myskinrecipes.com The utility of this class of compounds is further demonstrated by its close relatives.

2-Fluoronitrobenzene: This compound is a known intermediate used in the preparation of certain herbicides, such as 2-substituted aryl-4,5,6,7-tetrahydro-2H-isoindole-1,3-diones. justia.comgoogle.com

3-Chloro-4-fluoronitrobenzene: This related compound is a valuable intermediate for synthesizing fluorine-containing herbicides. guidechem.comhsppharma.com It can be reduced to 3-chloro-4-fluoroaniline, a key starting material for various herbicides. hsppharma.com

The application of halogenated nitrobenzenes extends to a variety of agrochemicals. This compound itself is a building block for insecticides and fungicides. myskinrecipes.com The broader utility is exemplified by 3-chloro-4-fluoronitrobenzene, which is an important intermediate in the production of a range of agricultural chemicals. guidechem.comgoogle.com It serves as a precursor for insecticides, herbicides, plant growth regulators, and fungicides, highlighting the importance of the specific arrangement of halogen and nitro groups on the benzene (B151609) ring for creating effective crop protection agents. chemimpex.comguidechem.comhsppharma.com

Table 2: Agrochemical Applications of Halogenated Nitrobenzenes

| Compound | Agrochemical Class | Resulting Product/Use |

| This compound | Herbicides, Insecticides, Fungicides | Intermediate in the synthesis of various agrochemicals. myskinrecipes.com |

| 2-Fluoronitrobenzene | Herbicides | Precursor for compounds like 2-substituted aryl-4,5,6,7-tetrahydro-2H-isoindole-1,3-diones. justia.comgoogle.com |

| 3-Chloro-4-fluoronitrobenzene | Herbicides, Insecticides, Fungicides | Key intermediate for fluorine-containing pesticides and plant growth regulators. guidechem.comhsppharma.com |

Applications in Agrochemical Intermediates

This compound is a valuable precursor in the synthesis of active ingredients for the agrochemical industry. The primary route for its utilization involves the chemical reduction of its nitro group to form 2-chloro-3-fluoroaniline (B1293833). This aniline (B41778) derivative is the key building block that is further modified to produce a range of pesticides and herbicides.

Components for Pesticides and Herbicides

The synthesis of many modern pesticides and herbicides relies on halogenated aniline intermediates. While specific commercial products derived directly from 2-chloro-3-fluoroaniline are not extensively documented in public literature, the synthetic pathways for this class of compounds are well-established. For instance, related intermediates like 3-chloro-4-fluoroaniline are crucial in producing herbicides. This is achieved through reactions such as N-acylation, where the aniline is reacted with compounds like 2-chloroacetyl chloride to form an amide, which is a common structural motif in herbicidal molecules.

The 2-chloro-3-fluoroaniline derived from this compound is employed in similar synthetic strategies to create analogues of existing agrochemicals. The process typically involves multi-step syntheses where the aniline is built upon to create the final, more complex active ingredient.

Enhancing Biological Activity and Environmental Stability of Agrochemicals

The presence and specific placement of halogen atoms on the benzene ring are critical for the efficacy and environmental profile of agrochemicals. The chlorine and fluorine atoms in this compound impart specific properties to the resulting pesticide or herbicide molecules.

Biological Activity : Fluorine, in particular, is known to enhance the biological activity of agrochemicals. Its high electronegativity and ability to form strong bonds with carbon can alter the electronic properties of a molecule, potentially increasing its binding affinity to target enzymes or receptors in pests and weeds. The presence of both chlorine and fluorine can create a unique electronic and steric profile that may lead to higher potency and selectivity.

Metabolic Stability : The fluorine atom can increase the metabolic stability of the agrochemical in the target organism and the environment. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, which can lead to a longer-lasting effect and potentially lower application rates.

Lipophilicity : Halogenation influences the lipophilicity (the ability to dissolve in fats and oils) of the molecule. This is a critical factor for an agrochemical's ability to penetrate the waxy outer layers of plants or the exoskeletons of insects, thereby reaching its site of action. The specific combination of chloro and fluoro substituents allows for fine-tuning of this property.

Dye and Pigment Synthesis

Chloronitrobenzene derivatives are foundational materials in the colorant industry. This compound serves as a precursor for the synthesis of certain azo dyes and pigments, primarily through its conversion to 2-chloro-3-fluoroaniline. myskinrecipes.com

Providing Chromophore Groups and Structural Support for Dye Molecules

The most common application of anilines in dye synthesis is in the creation of azo dyes. This process involves two main steps:

Diazotization : The primary amine group of 2-chloro-3-fluoroaniline is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5°C). This reaction converts the amine into a highly reactive diazonium salt.

Azo Coupling : The resulting diazonium salt acts as an electrophile and is reacted with an electron-rich coupling component, such as a phenol, naphthol, or another aromatic amine. This reaction forms a stable nitrogen-nitrogen double bond (-N=N-), which is the defining feature of an azo dye and acts as the primary chromophore responsible for the color of the molecule.

Preparation of Dyes with Specific Colors and Fastness

The final color and properties of the azo dye are determined by the specific structures of both the diazotized aniline (in this case, 2-chloro-3-fluoroaniline) and the coupling component. The halogen substituents on the benzene ring play a significant role in this.

Color : The chlorine and fluorine atoms are electron-withdrawing groups. Their presence on the aromatic ring can shift the absorption spectrum of the chromophore, a phenomenon known as a bathochromic (deepening of color) or hypsochromic (lightening of color) shift. This allows for the precise tuning of the dye's color.

Fastness : Halogen atoms can improve the lightfastness and wash-fastness of dyes. They can enhance the molecule's stability and its affinity for the fabric, making the color more resistant to fading from exposure to sunlight, water, and detergents.

Materials Science Applications

The applications of this compound in materials science are an emerging area of research. Its derivatives are being explored for the creation of specialty polymers and functional materials. For example, a related compound, (2-Chloro-3-Fluorophenyl)Methanol, is noted for its utility in modifying polymers and coatings to enhance their properties for industrial applications.

A significant potential application lies in the synthesis of fluorinated polyanilines. Polyaniline is a well-known conducting polymer, and the incorporation of fluorine atoms into its structure can modify its electronic properties, solubility, and stability. The aniline derivative, 2-chloro-3-fluoroaniline, could serve as a monomer or co-monomer in the polymerization process to create novel polymers with tailored characteristics for applications in electronics, sensors, or anti-corrosion coatings.

Synthesis of Special Polymer Materials

While not a direct monomer in most large-scale polymer production, this compound is a key precursor in the synthesis of specialized monomers used to create high-performance polymers. Its strategic functionalization allows for the introduction of specific properties into the final polymer chain.

One significant application lies in the synthesis of monomers for fluorinated poly(aryl ether ketone)s (PAEKs). The presence of the fluorine atom in this compound is particularly advantageous. After conversion to a suitable monomer, its incorporation into the PAEK backbone can significantly enhance the polymer's thermal stability and solubility in organic solvents. bit.edu.cn The bulky pendant groups that can be introduced via reactions at the chloro and nitro positions also contribute to improved processability of these otherwise rigid polymers. bit.edu.cn

Furthermore, derivatives of this compound can be utilized to synthesize monomers for other high-performance polymers such as polyimides and polyamides. The reactive sites on the molecule allow for the attachment of various functional groups, which can then be polymerized to yield materials with tailored properties.

Development of Organic Optoelectronic Devices (e.g., OLEDs)

The field of organic optoelectronics, particularly the development of Organic Light-Emitting Diodes (OLEDs), relies heavily on the design and synthesis of novel organic materials with specific electronic properties. This compound serves as a valuable starting material for the synthesis of key components in OLEDs, such as host materials and charge-transporting materials.

A critical class of materials used in OLEDs is carbazole derivatives. The synthesis of substituted carbazoles often involves the reaction of a nitroaromatic compound with a trialkyl phosphite in a Cadogan-Sundberg reaction or similar cyclization methods. google.com this compound can be a precursor to substituted 2-nitrobiphenyl derivatives, which are then cyclized to form the carbazole core. google.com The presence and position of the chloro and fluoro substituents on the initial nitrobenzene ring can influence the electronic properties, such as the HOMO and LUMO energy levels, of the final carbazole derivative, which is crucial for efficient device performance. nih.govossila.com

Similarly, this compound is a foundational building block for synthesizing triarylamine-based hole transport materials (HTMs). The synthesis of these materials often involves nucleophilic aromatic substitution reactions where the chlorine atom on the benzene ring is displaced by an amine. The nitro group can subsequently be reduced to an amine and further functionalized. The specific substitution pattern offered by this compound allows for the precise tuning of the electrochemical and photophysical properties of the resulting HTMs, which is essential for optimizing charge injection and transport in OLEDs. mdpi.com

Modification of Polymer Properties (e.g., thermal stability, flame retardancy)

The incorporation of halogen and nitro groups into polymer structures is a well-established strategy for modifying their bulk properties. This compound can be used to synthesize additives or comonomers that impart enhanced thermal stability and flame retardancy to various polymers.

Thermal Stability: The presence of aromatic rings and electron-withdrawing groups like halogens and nitro groups in a polymer backbone generally increases its thermal stability. By functionalizing this compound and incorporating it into a polymer, the resulting material can exhibit a higher decomposition temperature. This is attributed to the increased bond dissociation energies and the ability of the aromatic and nitro groups to delocalize radical species that are formed during thermal degradation.

Flame Retardancy: Halogenated compounds, particularly those containing chlorine and bromine, are known to be effective flame retardants. youtube.com They function primarily in the gas phase by scavenging free radicals (H• and OH•) that propagate the combustion process. youtube.comnist.gov When a polymer containing derivatives of this compound is exposed to fire, the C-Cl and C-F bonds can break, releasing halogen radicals that interfere with the chain reactions of combustion. youtube.com While fluorine-carbon bonds are very strong, the presence of the chlorine atom provides a more readily available source of halogen radicals. The nitro group can also contribute to flame retardancy by promoting char formation, which acts as a physical barrier, insulating the underlying polymer from the heat of the flame and limiting the release of flammable volatiles.

Creation of Functional Materials

Beyond polymers and optoelectronics, this compound is a precursor for a variety of functional materials, including specialized dyes and pigments. The reactive nature of the chloro and nitro groups allows for a wide range of chemical transformations, leading to the synthesis of complex organic molecules with specific functionalities. myskinrecipes.com

For instance, the nitro group can be readily reduced to an amino group, which can then be diazotized and coupled with other aromatic compounds to form azo dyes. The presence of the chloro and fluoro substituents on the aromatic ring can significantly influence the color, lightfastness, and solubility of the resulting dyes. These dyes can find applications in textiles, printing, and advanced imaging technologies. Chloronitrobenzene derivatives are important intermediates in the synthesis of various colorants. nih.gov

Role as a Versatile Building Block in Complex Chemical Syntheses

The trifunctional nature of this compound, with its chloro, fluoro, and nitro groups, makes it an exceptionally versatile building block in complex organic syntheses. The distinct reactivity of each functional group allows for selective and sequential chemical transformations, enabling the construction of intricate molecular architectures.

The nitro group is a powerful electron-withdrawing group, activating the aromatic ring for nucleophilic aromatic substitution, primarily at the position para to it. However, the presence of both chloro and fluoro substituents ortho and meta to the nitro group creates a unique electronic environment. The chlorine atom is generally a better leaving group than fluorine in nucleophilic aromatic substitution reactions. This differential reactivity can be exploited to achieve selective substitution.

Furthermore, the nitro group can be easily reduced to an amino group, which opens up a vast array of subsequent chemical modifications, including diazotization, acylation, and alkylation. This amino group can also direct further electrophilic aromatic substitution to the ortho and para positions.

Mechanistic Studies of Specific Reactions Involving 2 Chloro 3 Fluoronitrobenzene

Elucidation of Reaction Pathways for Nucleophilic Aromatic Substitution

The primary reaction pathway for 2-chloro-3-fluoronitrobenzene with nucleophiles is the nucleophilic aromatic substitution (SNAr) mechanism. This process is not a single-step displacement but proceeds via a two-step addition-elimination sequence. libretexts.orgvapourtec.com

Nucleophilic Attack and Formation of a Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient aromatic ring. masterorganicchemistry.comlibretexts.org The presence of the strongly electron-withdrawing nitro group significantly reduces the electron density of the ring, making it susceptible to attack. libretexts.orglibretexts.orglibretexts.org This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. vapourtec.com

Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the departure of a leaving group, typically a halide ion.

The crucial aspect of the reaction pathway for this compound is the position of the nucleophilic attack. The nitro group is a powerful activating group for SNAr reactions, but its ability to stabilize the negative charge of the Meisenheimer complex is effective only when it is positioned ortho or para to the site of attack. libretexts.orglibretexts.orgstackexchange.comquizlet.com

Attack at C-2 (Ortho to -NO₂): When a nucleophile attacks the carbon atom bonded to the chlorine, the negative charge of the resulting Meisenheimer complex can be delocalized onto the oxygen atoms of the ortho-nitro group through resonance. This provides significant stabilization to the intermediate, favoring this reaction pathway.

Attack at C-3 (Meta to -NO₂): If the nucleophile were to attack the carbon atom bonded to the fluorine, the negative charge of the intermediate would be at positions ortho and para to the fluorine. The nitro group is meta to this position and cannot participate in the resonance stabilization of the negative charge. libretexts.org

Consequently, the reaction pathway overwhelmingly proceeds via nucleophilic attack at the C-2 position, leading to the selective displacement of the chlorine atom. The fluorine atom, being meta to the activating nitro group, remains on the ring. This regioselectivity is a well-established principle in SNAr chemistry, where positional activation dictates the reaction's outcome. quizlet.com